molecular formula C24H16N2O6 B385796 4,4'-Bis(4-nitrophenoxy)biphenyl CAS No. 17095-00-0

4,4'-Bis(4-nitrophenoxy)biphenyl

Cat. No. B385796
CAS RN: 17095-00-0
M. Wt: 428.4g/mol
InChI Key: LYUHMLHEVDGXNN-UHFFFAOYSA-N
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Description

4,4’-Bis(4-nitrophenoxy)biphenyl is a chemical compound with the molecular formula C24H16N2O6 . It belongs to the class of biphenyl derivatives and consists of two phenyl rings connected by an oxygen bridge, with nitro groups attached to each phenyl ring. The compound’s average mass is approximately 428.4 Da .


Synthesis Analysis

The synthesis of 4,4’-Bis(4-nitrophenoxy)biphenyl involves several steps. One common method is the catalytic hydrogenation of the corresponding dinitro compound. The di-amine product is obtained with a yield of approximately 71% and a melting point of 199°C .


Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl rings (biphenyl) linked by an oxygen atom. Each phenyl ring bears a nitro group at the 4-position. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 199°C .
  • Density : 1.428 mg/cm³ .

Scientific Research Applications

Polyimide Synthesis and Properties

4,4'-Bis(4-nitrophenoxy)biphenyl plays a crucial role in the synthesis of polyimides. These polyimides exhibit unique properties like high inherent viscosities, ability to form transparent, flexible, and tough films, and show significant solubility, tensile strength, and thermal stability. They are utilized in the production of materials for various industrial applications due to their high performance and stability (Hsiao, Yang, & Lin, 1995).

Precursors for Thermally Stable Plastics

This compound acts as a valuable precursor for the production of thermally stable plastics such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials are especially useful in creating positive-working photosensitive polymer precursor compositions, which are critical in the manufacture of insulators and protective films for semiconductors (Imoto, Takeda, Tamaki, Taniguchi, & Mizuno, 2010).

Enhancement of Mesophases in Liquid Crystals

4,4'-Bis(4-nitrophenoxy)biphenyl contributes to the improvement of mesomorphic properties in liquid crystals. The introduction of the nitro group in certain derivatives of this compound has been shown to enhance the transition temperatures and mesomorphic properties, indicating its significance in the development of advanced liquid crystal materials (Mori, Sun, Kubo, Hatsui, Akahoshi, & Ujiie, 2006).

Surface Properties of Polyimide Films

The synthesis of 4,4'-Bis(4-aminophenoxy) biphenyl from 4,4'-Bis(4-nitrophenoxy)biphenyl has been studied for its applications in improving the surface properties of polyimide films. These films have potential uses in various high-performance materials due to their enhanced surface characteristics (Yu Xin-hai, 2008).

Anti-Cancer Drug Synthesis

This compound is involved in the synthesis of Schiff bases that show promising results as anti-cancer drugs. Studies indicate high inhibition activities of these compounds, especially at higher concentrations, in treating breast cancer cells (Grafa & Ali, 2022).

High Organosolubility in Polyimides

The compound plays a role in creating highly organosoluble polyimides. These polymers exhibit excellent solubility in organic solvents, making them ideal for various industrial applications (Liaw, Liaw, Hsu, & Hwang, 2001).

properties

IUPAC Name

1-(4-nitrophenoxy)-4-[4-(4-nitrophenoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c27-25(28)19-5-13-23(14-6-19)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-24-15-7-20(8-16-24)26(29)30/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHMLHEVDGXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365078
Record name ST4027016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(4-nitrophenoxy)biphenyl

CAS RN

17095-00-0
Record name ST4027016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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